Azvudine
Overview
Description
Azvudine is an antiviral drug that acts as a reverse transcriptase inhibitor. It was initially discovered for the treatment of hepatitis C and has since been investigated for use against other viral diseases such as AIDS and COVID-19 . This compound was first discovered in 2007 and has gained conditional approval in China for treating high-viral-load cases of HIV-1 and COVID-19 .
Preparation Methods
One method involves the use of pyridine and TIPDS (tetraisopropyl disiloxane-1,3-diyl) under nitrogen protection at 0°C in an ice-water bath . The reaction mixture is then decomposed with water, and the product is extracted with chloroform, washed with saturated sodium bicarbonate solution, and dried with anhydrous sodium sulfate . Industrial production methods are similar but scaled up to accommodate larger quantities.
Chemical Reactions Analysis
Azvudine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include pyridine, TIPDS, and chloroform . The major products formed from these reactions are intermediates that lead to the final compound, this compound .
Scientific Research Applications
Azvudine has a wide range of scientific research applications. It has been investigated for its antiviral properties against hepatitis C, HIV, and COVID-19 . In the field of medicine, this compound has shown promise as a treatment for high-viral-load cases of HIV-1 and COVID-19 . Additionally, it has been studied for its potential use in treating other viral infections and as a broad-spectrum antiviral agent .
Mechanism of Action
Azvudine exerts its effects by inhibiting the RNA-dependent RNA polymerase (RdRp) enzyme in viruses . This inhibition prevents the replication of viral RNA, thereby reducing the viral load in infected individuals . This compound also targets the HIV-1 accessory protein Vif, making it a dual inhibitor .
Comparison with Similar Compounds
Azvudine is often compared to other antiviral drugs such as nirmatrelvir-ritonavir. While both drugs are used to treat COVID-19, this compound has shown comparable efficacy and safety to nirmatrelvir-ritonavir in clinical studies . this compound has a longer nucleic-acid negative conversion time compared to nirmatrelvir-ritonavir . Other similar compounds include remdesivir and molnupiravir, which are also used to treat viral infections .
Properties
IUPAC Name |
4-amino-1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN6O4/c10-5-6(18)9(3-17,14-15-12)20-7(5)16-2-1-4(11)13-8(16)19/h1-2,5-7,17-18H,3H2,(H2,11,13,19)/t5-,6-,7+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOLOIKYVCHRJW-XZMZPDFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027757 | |
Record name | Azvudine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Azvudine is a nucleoside reverse transcriptase inhibitor that acts against HIV, HBV, and HCV. Some studies also show that it is able to modulate the expression of proteins like P-glycoprotein (P-gp), MRP2, and BCRP; in one instance, it was also able to increase the activity of P-gp. In 2020, the compound was tested in numerous clinical trials for the treatment of mild and common COVID-19. | |
Record name | Azvudine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16407 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1011529-10-4 | |
Record name | Azvudine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16407 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azvudine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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